1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1396807-48-9
VCID: VC11901144
InChI: InChI=1S/C16H17N5O2S/c22-14(11-21-7-2-6-17-21)20-8-4-12(5-9-20)15-18-19-16(24-15)13-3-1-10-23-13/h1-3,6-7,10,12H,4-5,8-9,11H2
SMILES: C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=N4
Molecular Formula: C16H17N5O2S
Molecular Weight: 343.4 g/mol

1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

CAS No.: 1396807-48-9

Cat. No.: VC11901144

Molecular Formula: C16H17N5O2S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one - 1396807-48-9

Specification

CAS No. 1396807-48-9
Molecular Formula C16H17N5O2S
Molecular Weight 343.4 g/mol
IUPAC Name 1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrazol-1-ylethanone
Standard InChI InChI=1S/C16H17N5O2S/c22-14(11-21-7-2-6-17-21)20-8-4-12(5-9-20)15-18-19-16(24-15)13-3-1-10-23-13/h1-3,6-7,10,12H,4-5,8-9,11H2
Standard InChI Key RNUNAEQDLUDZKY-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=N4
Canonical SMILES C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=N4

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of 1,3,4-thiadiazole derivatives, characterized by a fused piperidine-thiadiazole core with furan and pyrazole substituents. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₂S
Molecular Weight343.4 g/mol
IUPAC Name1-[4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethanone
SMILESC1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=N4
Key Functional GroupsPiperidine, 1,3,4-thiadiazole, furan, pyrazole

The structure combines a piperidine ring connected to a 1,3,4-thiadiazole moiety substituted with a furan group at position 5. The ethanone bridge links the piperidine to a pyrazole ring, enhancing molecular interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

  • Cyclization: Reaction of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions to form the thiadiazole ring .

  • Piperidine Functionalization: Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions.

  • Ethanone Bridge Formation: Coupling the piperidine-thiadiazole intermediate with a pyrazole-containing acetyl group using catalysts like palladium .

Key conditions for optimization include inert atmospheres (e.g., nitrogen), controlled temperatures (50–160°C), and purification via column chromatography .

Reactivity

The compound exhibits reactivity typical of nitrogen- and sulfur-containing heterocycles:

  • Nucleophilic Substitutions: The thiadiazole sulfur and pyrazole nitrogen sites are prone to electrophilic attacks.

  • Oxidation: The furan ring may undergo oxidation under strong oxidizing agents.

Mechanistic Insights

Enzyme Inhibition

  • GLS1 Inhibition: The thiadiazole core chelates active-site residues, while the pyrazole group enhances binding affinity .

  • COX-II Selectivity: Hydrophobic interactions between the furan ring and the enzyme’s hydrophobic pocket drive selectivity over COX-I .

Cellular Effects

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of Bcl-2 in cancer cells .

  • Cell Cycle Arrest: G1/S phase arrest observed in leukemia (Jurkat) and glioma (C6) cell lines .

Comparative Analysis with Analogues

CompoundStructureActivity (IC₅₀)
Target CompoundPiperidine-thiadiazole-pyrazoleGLS1: <1 µM
VU0645364-1 Piperidine-thiadiazole-indoleAnticancer: 2.5 µM
AKOS024511257 Piperidine-thiadiazole-pyridazinoneCOX-II: 1.33 µM

The pyrazole substituent in the target compound enhances solubility and target engagement compared to bulkier groups (e.g., indole).

Future Directions

  • Optimization: Modify the pyrazole and furan substituents to improve pharmacokinetics (e.g., oral bioavailability).

  • In Vivo Studies: Evaluate toxicity and efficacy in animal models of cancer and infection.

  • Combination Therapies: Test synergies with existing chemotherapeutics (e.g., doxorubicin) .

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